Benzyl-PEG10-Ots
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Overview
Description
Benzyl-PEG10-Ots is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. This compound is utilized in the synthesis of PROTACs, facilitating the connection between the target protein and the E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-Ots involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Using techniques such as column chromatography or recrystallization to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG10-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The common types of reactions include:
Nucleophilic Substitution: The tosylate group is replaced by a nucleophile such as an amine or thiol.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form an alkene.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild to moderate temperatures (25-60°C) and the presence of a base
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be benzyl-PEG10-amine, benzyl-PEG10-thiol, etc.
Elimination Products: Formation of alkenes from the elimination of the tosylate group
Scientific Research Applications
Benzyl-PEG10-Ots has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
Benzyl-PEG10-Ots functions as a linker in PROTACs, connecting the target protein to the E3 ubiquitin ligase. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.
Comparison with Similar Compounds
- Benzyl-PEG4-Ots
- Benzyl-PEG6-Ots
- Benzyl-PEG12-Ots
Comparison:
- Chain Length: The primary difference between Benzyl-PEG10-Ots and its similar compounds lies in the length of the PEG chain. This compound has a PEG chain length of 10 units, while the others have 4, 6, or 12 units.
- Flexibility: Longer PEG chains provide greater flexibility and solubility, which can be advantageous in certain applications.
- Uniqueness: this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C34H54O13S |
---|---|
Molecular Weight |
702.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3 |
InChI Key |
DVGQCYOHVDXTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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